molecular formula CoOPb B14242391 Plumbanone--cobalt (1/1) CAS No. 236103-74-5

Plumbanone--cobalt (1/1)

Cat. No.: B14242391
CAS No.: 236103-74-5
M. Wt: 282 g/mol
InChI Key: QYTIMUTVWNZQTI-UHFFFAOYSA-N
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Description

Plumbanone--cobalt (1/1), with the chemical formula CoOPb, is a specialized inorganic compound supplied for laboratory research purposes. This product is strictly labeled and intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . While detailed scientific studies on this specific compound are limited, cobalt-based materials and nanoparticles are the subject of significant research due to their unique magnetic, catalytic, and electrical properties . Researchers are investigating analogous cobalt compounds for potential applications in areas such as sensors, catalysis for chemical processes, and as precursors for advanced materials . Cobalt is a hard, ferromagnetic element with a silver-white appearance, often used in the production of high-performance alloys, magnets, and as a catalyst . As an RUO product, this compound has not been validated for any specific diagnostic or clinical use. Researchers are responsible for conducting their own fit-for-purpose validation to determine the compound's suitability for their specific studies . Handle with appropriate safety precautions. For further specifications and data sheets, please contact our technical support team.

Properties

CAS No.

236103-74-5

Molecular Formula

CoOPb

Molecular Weight

282 g/mol

IUPAC Name

cobalt;oxolead

InChI

InChI=1S/Co.O.Pb

InChI Key

QYTIMUTVWNZQTI-UHFFFAOYSA-N

Canonical SMILES

O=[Pb].[Co]

Origin of Product

United States

Theoretical Foundations and Electronic Structure of Cobalt Coordination Complexes

Coordination Theory and Bonding Models for Transition Metal Complexes

The interaction between a central metal ion and its surrounding ligands is the cornerstone of coordination chemistry. rsc.orgbeilstein-journals.org Several theoretical models have been developed to describe the nature of this metal-ligand bond, each offering a different level of sophistication and insight. These models are crucial for predicting and explaining the geometric and electronic properties of coordination compounds. rsc.orgresearchgate.net

Valence Bond Theory (VBT) , pioneered by Linus Pauling, describes the formation of coordinate covalent bonds through the overlap of filled ligand orbitals with empty hybrid orbitals of the central metal ion. mdpi.comCurrent time information in Bangalore, IN. The type of hybridization (e.g., d²sp³, sp³d², sp³) determines the geometry of the complex, such as octahedral or tetrahedral. mdpi.comru.nl For instance, in a hypothetical octahedral Plumbanone--cobalt(III) complex, the Co(III) ion would utilize six vacant hybrid orbitals to accept electron pairs from six plumbanone ligands. mdpi.com

Crystal Field Theory (CFT) offers a more electrostatic model, treating ligands as point charges that create an electric field around the central metal ion. researchgate.netscirp.orgnih.gov This "crystal field" removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. researchgate.netnih.gov The magnitude of this splitting, denoted as Δ (delta), depends on the nature of the ligands, the metal ion's charge, and the complex's geometry. researchgate.net Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. nih.gov Strong-field ligands induce a large Δ, while weak-field ligands cause a small Δ. globalresearchonline.net

In the context of "Plumbanone--cobalt (1/1)," the plumbanone ligand (Pb=O) would likely be a σ-donor through its oxygen atom. Its position in the spectrochemical series is unknown, but it would influence the electronic and magnetic properties of the complex.

Molecular Orbital (MO) Theory provides the most comprehensive description of bonding in coordination complexes by considering the combination of metal and ligand atomic orbitals to form molecular orbitals (bonding, antibonding, and non-bonding). semanticscholar.org This theory accounts for the covalent character of the metal-ligand bond. semanticscholar.org An MO diagram for an octahedral complex like a hypothetical [Co(Plumbanone)₆]ⁿ⁺ would show the formation of σ and potentially π molecular orbitals, with the energy difference between the non-bonding t₂g and the antibonding e₉* orbitals corresponding to the crystal field splitting parameter (Δₒ). semanticscholar.org

Ligand Field Theory (LFT) is an extension of CFT that incorporates principles from MO theory. It provides a more nuanced understanding of the metal-ligand interaction by considering both electrostatic and covalent contributions. LFT is particularly useful in interpreting the electronic spectra and magnetic properties of transition metal complexes.

Electronic Configuration and Oxidation States of Cobalt in Coordination Environments

Cobalt, a transition metal, can exist in various oxidation states, with +2 and +3 being the most common in coordination complexes. The electronic configuration of the cobalt ion is a critical factor in determining the properties of its complexes.

The ground-state electronic configuration of a neutral cobalt atom is [Ar] 3d⁷ 4s². When it forms ions, it loses electrons from the 4s orbital first.

Cobalt(II) (Co²⁺): Has an electronic configuration of [Ar] 3d⁷.

Cobalt(III) (Co³⁺): Has an electronic configuration of [Ar] 3d⁶.

Table 1: Hypothetical Electronic Configurations for Octahedral Cobalt Complexes

Cobalt Iond-electron CountLigand FieldConfigurationUnpaired Electrons
Co³⁺6Weak (High-spin)t₂g⁴ e₉⁴4
Co³⁺6Strong (Low-spin)t₂g⁶ e₉⁰0
Co²⁺7Weak (High-spin)t₂g⁵ e₉²3
Co²⁺7Strong (Low-spin)t₂g⁶ e₉¹1

This table presents hypothetical data based on established principles of cobalt coordination chemistry.

Ligand Field Stabilization Energy and Electronic Transitions in d-Block Metals

Ligand Field Stabilization Energy (LFSE) is the stabilization gained by a transition metal ion due to the splitting of its d-orbitals in a ligand field. researchgate.net It is calculated based on the distribution of d-electrons in the lower-energy (stabilized) and higher-energy (destabilized) orbitals. The formula for LFSE in an octahedral complex is:

LFSE = (-0.4 x n(t₂g) + 0.6 x n(e₉))Δₒ

where n(t₂g) and n(e₉) are the number of electrons in the t₂g and e₉ orbitals, respectively, and Δₒ is the octahedral splitting parameter.

The magnitude of LFSE influences the thermodynamic stability of the complex.

Electronic transitions between the split d-orbitals are responsible for the characteristic colors of many transition metal complexes. nih.gov When a complex absorbs light of a specific energy, an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition). nih.gov The energy of the absorbed light corresponds to the value of Δ. The color observed is the complement of the color of the light absorbed. researchgate.net

For a hypothetical octahedral Co(III) complex with a d⁶ configuration, two spin-allowed electronic transitions are typically observed: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. The energies of these transitions can be used to determine the ligand field splitting parameter (Δₒ) and other parameters that describe the electronic structure of the complex.

Spin States and Magnetic Behavior in Cobalt Complexes

The filling of the d-orbitals in a cobalt complex can result in different spin states , which in turn dictate the complex's magnetic behavior .

High-spin complexes occur when the ligand field splitting (Δ) is small (weak-field ligands). In this case, it is energetically more favorable for electrons to occupy the higher-energy e₉ orbitals before pairing up in the lower-energy t₂g orbitals. High-spin complexes have a larger number of unpaired electrons. globalresearchonline.net

Low-spin complexes are formed with strong-field ligands that cause a large Δ. Here, the energy cost of placing an electron in the high-energy e₉ orbital is greater than the energy required to pair electrons in the t₂g orbitals. Consequently, the t₂g orbitals are filled completely before any electrons occupy the e₉ orbitals, resulting in fewer or no unpaired electrons. globalresearchonline.net

The number of unpaired electrons determines the magnetic properties of the complex.

Paramagnetic complexes have unpaired electrons and are attracted to a magnetic field. The strength of this attraction is proportional to the number of unpaired electrons.

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field.

For a d⁷ Co(II) complex, a high-spin configuration (t₂g⁵ e₉²) with three unpaired electrons is common in octahedral geometries, leading to paramagnetism. A low-spin d⁶ Co(III) complex (t₂g⁶ e₉⁰) is diamagnetic due to the absence of unpaired electrons. The magnetic behavior of a "Plumbanone--cobalt (1/1)" complex would depend on the oxidation state of the cobalt and the field strength of the plumbanone ligand.

Table 2: Hypothetical Magnetic Properties of Octahedral Cobalt Complexes

Complex IonSpin StateUnpaired ElectronsMagnetic Behavior
[Co(H₂O)₆]²⁺High-spin3Paramagnetic
[Co(CN)₆]⁴⁻Low-spin1Paramagnetic
[Co(NH₃)₆]³⁺Low-spin0Diamagnetic
[CoF₆]³⁻High-spin4Paramagnetic

This table presents data for known cobalt complexes to illustrate the principles of spin states and magnetic behavior.

Synthetic Methodologies for Plumbanone–cobalt 1/1 Complexes

General Principles of Coordination Compound Synthesis

The formation of any coordination compound, including a prospective Plumbanone-cobalt complex, is governed by the principles of Lewis acid-base chemistry. truman.edutruman.edu In this framework, the cobalt metal ion acts as a Lewis acid (an electron-pair acceptor), while the ligand, "Plumbanone," would function as a Lewis base (an electron-pair donor). The synthesis fundamentally involves the reaction between a cobalt salt and the plumbanone ligand in a suitable solvent.

Several key factors influence the outcome of such a synthesis:

Lability and Inertness: The electronic configuration of the metal ion dictates how rapidly it exchanges ligands. For instance, Co(II) (a d7 ion) is generally labile, meaning it rapidly exchanges ligands, while Co(III) (a d6 ion) is typically inert, exchanging ligands much more slowly. truman.edu A synthesis might start with a labile Co(II) salt, which, upon complexation, could be oxidized to a more stable, inert Co(III) complex. truman.edutruman.edu

The Chelate Effect: If the plumbanone ligand is polydentate (possessing multiple donor atoms that can bind to the metal center simultaneously), it can form a more stable ring structure known as a chelate. This increased stability, known as the chelate effect, is a powerful driving force in coordination chemistry.

Hard and Soft Acid-Base (HSAB) Principle: This principle helps predict the stability of the resulting complex. Cobalt is considered a borderline Lewis acid, meaning its preference for hard (e.g., oxygen, nitrogen) or soft (e.g., sulfur, phosphorus) donor atoms on the ligand is not extreme. The nature of the donor atoms on the plumbanone ligand would be critical in determining the stability of the final complex.

Ligand Precursor Design and Functionalization for Plumbanone Derivatives

The design and synthesis of the ligand itself are crucial preliminary steps. While the specific structure of "Plumbanone" is not defined in the available literature, we can infer the general approach to creating suitable ligand precursors. The process typically involves multi-step organic synthesis to build a core molecular framework and then introduce specific functional groups that can coordinate to the cobalt ion.

For example, a new series of ligand precursors for palladium complexes was recently developed through a one-step reaction involving 2-chloro-N-phenylacetamide and various monophosphines. nih.govresearchgate.net This method allows for tunable electronic and steric properties, a principle that would be directly applicable to designing plumbanone derivatives tailored for cobalt coordination. nih.gov The goal is to create a molecule with strategically placed donor atoms (like nitrogen, oxygen, sulfur, or phosphorus) that can form a stable complex with the desired geometry around the cobalt center.

Synthetic Pathways for Cobalt-Plumbanone Complex Formation

Once a suitable plumbanone ligand is obtained, several synthetic strategies can be employed to form the cobalt complex.

Direct Ligand Coordination Approaches

The most straightforward method is the direct reaction of a cobalt salt with the plumbanone ligand in a solution. researchgate.net This typically involves dissolving the cobalt salt (e.g., Cobalt(II) chloride, Cobalt(II) acetate) and the ligand in a solvent where both are soluble and then mixing the solutions. researchgate.netresearchgate.net The complex may precipitate directly from the solution or be isolated after removing the solvent. The choice of starting cobalt salt can be important; for instance, using CoCl₂·6H₂O is a common practice in the synthesis of various cobalt complexes. researchgate.net

Metal Salt and Ligand Reactivity under Controlled Conditions

The success of a synthesis often depends on careful control of reaction conditions. Key parameters include:

Stoichiometry: The molar ratio of the metal salt to the ligand is critical. For a "Plumbanone–cobalt (1/1)" complex, a 1:1 molar ratio of cobalt to plumbanone would typically be used. bhu.ac.in

pH: The acidity or basicity of the reaction medium can affect both the ligand and the metal ion. For some syntheses, a specific pH range is required to ensure the ligand is in the correct protonation state for coordination. bhu.ac.in

Temperature: Reactions may be conducted at room temperature, heated to reflux to increase the reaction rate, or cooled to promote crystallization. mdpi.com For instance, the synthesis of certain cobalt(II) complexes with Schiff base ligands involves refluxing the mixture for 2-3 hours. bhu.ac.in

ParameterConditionRationale
Metal Salt CoCl₂·6H₂O, Co(OAc)₂·4H₂OCommon, soluble sources of Co(II) ions.
Ligand Ratio 1:1 (Metal:Ligand)To target the formation of a 1:1 complex.
pH Adjusted with base/acidTo control the protonation state of the ligand.
Temperature Room Temp. to RefluxTo control reaction kinetics and product formation.

Solvent-Dependent Synthesis and Medium Effects

The choice of solvent is not merely to dissolve the reactants; it can profoundly influence the structure and composition of the final product. researchgate.net Different solvents can lead to different coordination geometries or even different chemical transformations entirely. nih.govnih.gov For example, a study on cobalt-catalyzed reactions of enynes showed that using dichloromethane (B109758) as a solvent led to symmetrical products, while tetrahydrofuran (B95107) yielded unsymmetrical products. rsc.org Similarly, the synthesis of a mixed-valence cobalt complex was shown to be solvent-dependent, with different products forming in acetone, methanol, or ethanol. nih.gov Therefore, a systematic screening of solvents would be essential in developing a synthesis for a Plumbanone-cobalt complex.

Potential Solvents and Their Effects

Solvent Polarity Potential Role
Methanol/Ethanol Polar Protic Good for dissolving metal salts and many organic ligands. Can participate in reactions (e.g., as a source of methoxide).
Acetonitrile Polar Aprotic Good coordinating solvent, can sometimes stabilize intermediates.
Tetrahydrofuran (THF) Moderately Polar Aprotic Can influence regioselectivity in catalytic reactions.

Template Synthesis Strategies

In some cases, the desired ligand is difficult to synthesize on its own but can be formed around a central metal ion. This is known as template synthesis. mdpi.com The cobalt ion acts as a template, organizing "building blocks" of the future ligand around itself before a final reaction stitches them together to form a macrocyclic ligand that would not have formed in the absence of the metal. mdpi.com This method is particularly effective for creating complexes of macrocyclic ligands, like corrin (B1236194) analogues, which are structurally related to vitamin B12. rsc.org If "Plumbanone" were a component of a larger macrocyclic structure, a template synthesis involving the condensation of precursor molecules in the presence of a cobalt(II) or cobalt(III) salt could be a viable and powerful synthetic route. nih.govresearchgate.net

Chiral Plumbanone Ligands and Asymmetric Synthesis of Cobalt Complexes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the use of chiral metal complexes as catalysts is a primary strategy to achieve this. beilstein-journals.orgbuchler-gmbh.com In the context of Plumbanone–cobalt (1/1), the introduction of chirality is accomplished through the design and use of chiral plumbanone ligands. These ligands create a stereochemically defined environment around the cobalt metal center, enabling the selective formation of one enantiomer of a product in a chemical reaction. rsc.org

The design of chiral ligands often involves incorporating existing chiral building blocks or creating new stereogenic centers. nih.gov Methodologies for rendering a plumbanone ligand chiral could involve the introduction of chiral substituents, such as those derived from natural amino acids or other enantiopure starting materials. mdpi.comfrontiersin.org These modifications result in a ligand sphere around the cobalt ion that can effectively differentiate between the prochiral faces of a substrate molecule. arkat-usa.org

Once a chiral plumbanone ligand is synthesized, it is complexed with a suitable cobalt salt, such as Co(BF₄)₂·6H₂O, to form the active asymmetric catalyst. nih.gov The resulting chiral cobalt complex can then be employed in a variety of asymmetric transformations. The precise structure of the ligand, including the steric bulk and electronic properties of its substituents, is critical for achieving high levels of enantioselectivity. nih.gov

The effectiveness of these chiral catalysts is demonstrated in various reactions where they can achieve high yields and excellent diastereo- and enantio-selectivities. For instance, chiral N,N′-dioxide–cobalt(II) complexes have been successfully used in asymmetric aza-Piancatelli rearrangement/Diels–Alder cascade reactions, constructing multiple contiguous stereocenters with high precision. nih.gov The performance of such catalytic systems is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other.

Below is a table summarizing representative results from asymmetric catalysis using chiral cobalt complexes, illustrating the high levels of enantioselectivity that can be achieved.

Catalyst/ReactionSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Chiral N,N′-dioxide-Co(II) Complex / Aza-Piancatelli-Diels-Alder Cascade2-furylcarbinols and N-(furan-2-ylmethyl)anilinesGood>99% nih.gov
[Co(1,2-diamine)₃]³⁺ / Michael Addition (Ball Milling)Nitroalkenes and Malonate Esters89% (avg)74% (avg) rsc.org
Anionic Salicylimine-Co(III) Complex / Asymmetric IodocyclizationEnol EthersHighup to 80% (90:10 er) frontiersin.org
Co(acac)₂/(R)-DM-segphos / Asymmetric Diborylation1,1-disubstituted alkenesHighHigh nih.gov

This table presents data from various chiral cobalt complexes to illustrate the potential performance of analogous chiral plumbanone-cobalt systems.

Sustainable and Green Chemistry Approaches in Complex Synthesis

In alignment with the principles of green chemistry, modern synthetic methodologies for Plumbanone–cobalt (1/1) complexes emphasize sustainability, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

One significant advancement is the adoption of solvent-free reaction conditions, often facilitated by mechanochemistry, such as ball milling. rsc.org This technique involves the grinding of solid reactants together, which can lead to shorter reaction times, reduced energy consumption, and the elimination of bulk solvent waste. For example, the enantioselective addition of malonate esters to nitroalkenes has been successfully catalyzed by chiral cobalt(III) complexes under solvent-free ball milling conditions, enhancing the "green" credentials of the process. rsc.org Similarly, energy-efficient liquid-assisted grinding (LAG) has been used to synthesize cobalt(II) Schiff base complexes. kjpupi.id

The replacement of traditional volatile organic solvents with more environmentally benign alternatives is another key strategy. blazingprojects.com Water, supercritical carbon dioxide, and deep eutectic solvents are increasingly being explored as reaction media for the synthesis of cobalt complexes. rsc.orgresearchgate.net For instance, the synthesis of certain cobalt-based metal-organic frameworks has been achieved in aqueous solutions through a one-step precipitation method, offering a facile and green route to these materials. nih.gov

Furthermore, the use of starting materials derived from renewable resources, such as biomass, is a growing area of interest. Pineapple peel waste, for example, has been utilized in the green synthesis of cobalt oxide nanoparticles, showcasing a method that is not harmful to the environment. e3s-conferences.org Such approaches, if adapted for Plumbanone-cobalt synthesis, could significantly improve the sustainability profile of the process.

The following table compares traditional and green chemistry approaches for the synthesis of cobalt complexes, highlighting the advantages of sustainable methods.

FeatureTraditional Synthesis ApproachGreen/Sustainable ApproachReference
Solvent Often uses volatile, toxic, or hazardous organic solvents (e.g., acetone, chlorinated hydrocarbons).Solvent-free (ball milling), water, deep eutectic solvents, or biomass-derived solvents. rsc.orgrsc.orgresearchgate.net
Energy Typically requires heating for extended periods, leading to high energy consumption.Mechanochemical methods (ball milling, LAG) can reduce reaction times and energy input. rsc.orgkjpupi.id
Reaction Time Can be lengthy, spanning several hours to days.Often significantly reduced; ball milling reactions can be completed in shorter timeframes. rsc.org
Waste Generation Generates solvent waste that requires disposal.Minimizes or eliminates solvent waste, leading to a higher atom economy. rsc.org
Catalyst Source May rely on catalysts with metals that are not earth-abundant.Focus on using earth-abundant metals like cobalt. rsc.org

This table provides a conceptual comparison. Specific outcomes are dependent on the particular reaction and complex being synthesized.

Advanced Spectroscopic and Structural Characterization of Plumbanone–cobalt 1/1 Complexes

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Coordination Geometry Analysis (e.g., Octahedral, Tetrahedral, Square Planar, Trigonal Bipyramidal)

The coordination geometry describes the spatial arrangement of the atoms of the ligands directly bonded to the central cobalt ion. researchgate.net Cobalt complexes are well-known to exhibit a variety of coordination geometries, most commonly octahedral, tetrahedral, and square planar, depending on the oxidation state of the cobalt, the nature of the ligands, and steric factors. pharm.or.jpwikipedia.orgepa.gov For a hypothetical Plumbanone–cobalt (1/1) complex, SCXRD data would reveal the coordination number of the cobalt center and its geometry (e.g., tetrahedral, square pyramidal, trigonal bipyramidal, or octahedral). epa.govfishersci.nl

Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the X-ray diffraction data would provide precise measurements of the distances between bonded atoms (bond lengths) and the angles between adjacent bonds (bond angles). researchgate.net In a Plumbanone–cobalt (1/1) complex, the key parameters would be the Co-O and Co-Pb bond lengths, if such bonds exist, as well as the angles around the cobalt center which define its coordination polyhedron. nih.govvulcanchem.comthermofisher.com Torsion angles, which describe the rotation around a bond, would also be determined, helping to define the conformation of the complex. researchgate.net

Table 1: Hypothetical Bond Length and Angle Data for a Plumbanone-Cobalt Complex

Parameter Value (Å or °)
Co–O Bond Length Data not available
Co–Pb Bond Length Data not available
O–Co–Pb Bond Angle Data not available
Other Relevant Angles Data not available

This table is for illustrative purposes only, as no experimental data exists.

Supramolecular Interactions and Crystal Packing

Beyond the individual molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. chemguide.co.uk This arrangement is governed by intermolecular forces, also known as supramolecular interactions. thermofisher.com These can include hydrogen bonds, halogen bonds, and van der Waals forces. thermofisher.com Analysis of the crystal structure of a Plumbanone–cobalt (1/1) complex would identify any such interactions that stabilize the extended solid-state structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to probe the vibrational modes of molecules. These techniques are fundamental for identifying the types of chemical bonds present in a molecule and for gaining insight into the molecular structure and bonding, especially as a complement to X-ray diffraction. mdpi.com

Ligand Coordination Modes and Metal-Ligand Bond Characterization

When a ligand coordinates to a metal center, the vibrations associated with the ligand are perturbed. IR and Raman spectroscopy can detect these changes. For instance, the coordination of the "Plumbanone" ligand (hypothetically PbO) to cobalt would result in new vibrational modes corresponding to the Co-O and/or Co-Pb bonds. The frequencies of these metal-ligand vibrations, typically found in the far-infrared region of the spectrum, provide information about the strength and nature of these bonds.

Analysis of Plumbanone Vibrational Signatures upon Coordination

The vibrational spectrum of the free Plumbanone ligand would be compared to the spectrum of the Plumbanone–cobalt (1/1) complex. Shifts in the vibrational frequencies of the ligand upon coordination provide evidence of bonding to the cobalt center. For example, if Plumbanone is PbO, the Pb=O stretching frequency would be expected to shift to a lower frequency (a red shift) upon coordination of the oxygen atom to the cobalt center, indicating a weakening of the Pb=O bond.

Table 2: Hypothetical Vibrational Frequencies for a Plumbanone-Cobalt Complex

Vibrational Mode Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹)
ν(Pb=O) Data not available Data not available
ν(Co-O) N/A Data not available
ν(Co-Pb) N/A Data not available

This table is for illustrative purposes only, as no experimental data exists.

Electronic Absorption and Emission Spectroscopy

The electronic spectra of coordination compounds offer profound insights into their geometric and electronic structures. For Plumbanone–cobalt (1/1) complexes, analysis of electronic absorption and emission spectra is crucial for elucidating the nature of the metal-ligand interactions. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy orbitals, with the specific energies of these transitions being characteristic of the d-orbital splitting and the presence of charge-transfer bands.

d-d Transitions and Charge Transfer Bands

The electronic spectrum of a Plumbanone–cobalt (1/1) complex is expected to be characterized by two primary types of electronic transitions: d-d transitions and charge transfer (CT) bands. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the cobalt ion. uomustansiriyah.edu.iq The energy difference between these orbitals (Δ) is dictated by the coordination environment imposed by the Plumbanone ligand. libretexts.org For transition metal complexes, these absorptions are typically found in the visible region of the spectrum and are responsible for their characteristic colors. uomustansiriyah.edu.iqlibretexts.org However, d-d transitions are formally Laporte-forbidden, resulting in relatively low molar extinction coefficients (ε), typically ranging from 0.5 to 20 L·mol⁻¹·cm⁻¹. uomustansiriyah.edu.iq In an octahedral Co(III) complex (a d⁶ ion), two spin-allowed transitions, ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, are anticipated. semanticscholar.org For a tetrahedral high-spin Co(II) complex (a d⁷ ion), the spectra are often more complex but provide valuable information about the distorted tetrahedral geometry. nih.govnih.gov

Charge Transfer (CT) Bands: These transitions involve the movement of an electron between orbitals that are predominantly localized on the metal and orbitals primarily localized on the ligand. libretexts.orguomustansiriyah.edu.iq They are Laporte-allowed and thus exhibit much higher intensities (ε values often from 1,000 to 55,000 L·mol⁻¹·cm⁻¹) than d-d bands. uomustansiriyah.edu.iq

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based d-orbital. libretexts.orguomustansiriyah.edu.iq These transitions are favored if the metal is in a high oxidation state and the ligand has high-energy lone pairs, such as in complexes with halide or thiolate ligands. libretexts.orgnih.gov

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron moves from a metal d-orbital to an empty ligand orbital (e.g., a π* orbital). libretexts.org This is common for ligands with extensive π-systems and metals in low oxidation states. mdpi.com

Distinguishing between these band types is critical. The intense coloration of some cobalt complexes arises from these allowed charge-transfer transitions, which can sometimes obscure the weaker d-d bands. libretexts.orgcore.ac.uk The position and intensity of these bands in the Plumbanone-cobalt (1/1) complex would provide direct evidence of the cobalt oxidation state and the electronic nature of the Plumbanone ligand.

Table 1. Hypothetical Electronic Absorption Data for a Plumbanone-Cobalt(II) Complex.
λmax (nm)ε (L·mol⁻¹·cm⁻¹)AssignmentTransition Type
61015⁴A₂ → ⁴T₁(P)d-d
55010⁴A₂ → ⁴T₁(F)d-d
3508,000π(Ligand) → d(Co)LMCT

Ligand Field Strength and Spectrochemical Series

The spectrochemical series is an empirical ranking of ligands based on their ability to cause d-orbital splitting (Δ). wikipedia.orgepfl.chepfl.ch This series was originally developed from spectroscopic studies of cobalt(III) complexes. wikipedia.orgepfl.ch Ligands that induce a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. libretexts.org

Spectrochemical Series (Partial): I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < en < CN⁻ < CO wikipedia.org

The position of the Plumbanone ligand within this series would be a key finding from the analysis of its cobalt complex. By measuring the energy of the d-d transitions, the ligand field splitting parameter (Δ) can be calculated. For an octahedral complex, the energy of the lowest spin-allowed d-d transition often corresponds directly to Δₒ (the octahedral splitting parameter). Comparing this value with those from complexes of known ligands allows for the precise placement of Plumbanone in the spectrochemical series. This placement provides fundamental information about its bonding properties, such as whether it is a strong σ-donor, a π-donor, or a π-acceptor ligand. libretexts.org

Magnetic Resonance Spectroscopy

Magnetic resonance techniques are indispensable for probing the structural and electronic details of metal complexes at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes and ligand characterization)

NMR spectroscopy is a powerful tool for characterizing the structure of the Plumbanone ligand both in its free state and when coordinated to a diamagnetic metal center. Diamagnetic cobalt(III) low-spin d⁶ complexes are well-suited for NMR analysis, yielding sharp, well-resolved spectra. walisongo.ac.id Comparing the ¹H and ¹³C NMR spectra of the free Plumbanone ligand with that of the diamagnetic Co(III)-Plumbanone complex reveals changes in chemical shifts upon coordination, providing insight into which atoms of the ligand are involved in bonding to the cobalt ion.

For paramagnetic cobalt complexes, such as high-spin Co(II), the presence of unpaired electrons leads to significant changes in the NMR spectrum. illinois.edudu.ac.in Resonances are often spread over a very wide chemical shift range and are considerably broadened due to rapid nuclear relaxation. illinois.eduvu.lt The observed shift, known as the isotropic shift, is the sum of contact and pseudocontact shifts. du.ac.in While coupling is rarely resolved, these paramagnetically shifted resonances can provide valuable structural information, such as the distance of specific nuclei from the paramagnetic metal center. walisongo.ac.idnih.gov

Table 2. Hypothetical ¹H NMR Data for Free Plumbanone Ligand and its Diamagnetic Cobalt(III) Complex.
Protonδ (ppm) - Free Ligandδ (ppm) - Co(III) ComplexΔδ (ppm)
Ha7.88.2+0.4
Hb4.14.9+0.8
Hc2.32.5+0.2

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic cobalt species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is specifically designed for studying species with unpaired electrons and is therefore ideal for characterizing paramagnetic cobalt(II) complexes. universite-paris-saclay.fr High-spin Co(II) (S=3/2) is an excellent EPR probe. marquette.edu The EPR spectrum is highly sensitive to the coordination number, symmetry, and geometry of the metal's environment. nih.gov

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A). The anisotropy in the g-values (gx, gy, gz) indicates the degree of distortion from ideal symmetry (e.g., cubic). nih.govcore.ac.uk For cobalt complexes, hyperfine splitting due to the ⁵⁹Co nucleus (I=7/2) can often be resolved, providing eight-line patterns that give direct information about the distribution of the unpaired electron's spin density onto the cobalt nucleus. core.ac.uk Analysis of the EPR parameters for a Plumbanone–cobalt(II) complex would definitively characterize its electronic ground state and provide a detailed picture of the metal's coordination sphere. marquette.eduresearchgate.net

Table 3. Hypothetical X-band EPR Parameters for a High-Spin Plumbanone-Cobalt(II) Complex.
ParameterValueInterpretation
gx, gy, gz2.1, 2.3, 5.8Rhombic symmetry, distorted tetrahedral geometry
Az(⁵⁹Co)120 x 10⁻⁴ cm⁻¹Hyperfine coupling, indicates metal-orbital character of the SOMO

Mass Spectrometry (e.g., ESI-MS, LC-MS) for Complex Stoichiometry

Mass spectrometry (MS) is a fundamental technique for confirming the identity and stoichiometry of newly synthesized coordination complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable because it is a "soft" ionization technique capable of transferring intact, non-covalently bonded complexes from solution to the gas phase for mass analysis. nih.gov

For the Plumbanone–cobalt (1/1) complex, ESI-MS would be used to verify the 1:1 metal-to-ligand ratio. nih.govnih.gov The analysis involves dissolving the complex in a suitable solvent and recording the mass spectrum. A prominent peak corresponding to the molecular ion [Co(Plumbanone)]⁺ (or a related adduct, e.g., [Co(Plumbanone)+Cl]⁻) would be expected. The measured mass-to-charge ratio (m/z) of this ion is compared to the theoretical value calculated from the isotopic masses of cobalt and the Plumbanone ligand. nih.govilabsolutions.com A match between the observed and calculated mass, along with a characteristic isotopic distribution pattern for cobalt, provides unambiguous confirmation of the complex's stoichiometry. rsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) can be further employed to analyze the purity of the complex and identify any side-products.

Table 4. Expected ESI-MS Data for Confirmation of Plumbanone-Cobalt (1/1) Stoichiometry.
SpeciesCalculated m/zObserved m/zConfirmation
[Co(Plumbanone)]⁺[Calculated Value][Observed Value]Confirms 1:1 Stoichiometry
[Plumbanone+H]⁺[Calculated Value][Observed Value]Confirms Ligand Mass

Computational and Theoretical Studies of Plumbanone–cobalt 1/1 Complexes

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical techniques used to model the behavior of electrons in molecules. pku.edu.cnd-nb.infoaps.org DFT, in particular, has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying complex systems like transition metal complexes. frontiersin.orgpku.edu.cnmdpi.com Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results. d-nb.infoaps.orgaps.org

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. storion.rustackexchange.com For a Plumbanone–cobalt (1/1) complex, DFT calculations would be employed to find the equilibrium geometry by minimizing the energy of the system. stackexchange.comnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. storion.ru

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. core.ac.uknih.gov This includes examining the molecular orbitals, electron density distribution, and the nature of the chemical bonds between the cobalt atom and the plumbanone ligand. core.ac.uknih.gov Key aspects to be investigated would include:

Molecular Orbital (MO) Analysis: Identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental to understanding the complex's reactivity. nih.gov The energies and compositions of these frontier orbitals would provide insights into the complex's potential as an electron donor or acceptor.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the cobalt-ligand bonds, determining their covalent and ionic character.

Charge Distribution: Calculating the partial charges on each atom would reveal how the electron density is distributed throughout the complex, highlighting regions of positive and negative charge. researchgate.net

The following table outlines typical parameters that would be calculated in a geometry optimization and electronic structure analysis of a hypothetical Plumbanone–cobalt (1/1) complex.

ParameterDescriptionTypical Computational Method
Optimized Bond Lengths The equilibrium distances between bonded atoms, such as the Co-ligand bonds.DFT (e.g., B3LYP, PBE)
Optimized Bond Angles The angles formed by three connected atoms, defining the molecular shape.DFT (e.g., B3LYP, PBE)
HOMO Energy Energy of the highest occupied molecular orbital.DFT, Ab initio
LUMO Energy Energy of the lowest unoccupied molecular orbital.DFT, Ab initio
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating electronic stability and reactivity.DFT, Ab initio
Mulliken/NPA Charges Partial atomic charges, indicating the distribution of electrons.DFT, Ab initio

Cobalt complexes are well-known for their ability to exist in different spin states (e.g., high-spin and low-spin), which have distinct magnetic and reactive properties. d-nb.infonih.govrsc.org The relative energies of these spin states are often very close, and transitions between them, known as spin crossover, can be induced by changes in temperature, pressure, or light. d-nb.inforsc.org

Computational methods are essential for understanding the factors that govern spin state energetics. For a Plumbanone–cobalt (1/1) complex, DFT and more advanced multireference methods like CASSCF would be used to:

Calculate the energy difference between the high-spin and low-spin states. This is crucial for predicting which spin state will be dominant under different conditions.

Identify the geometric changes that accompany a change in spin state.

Explore the potential energy surfaces of both spin states to understand the mechanism of spin crossover. nih.gov

The table below summarizes the key aspects of spin state calculations.

AspectDescriptionComputational Method
Spin State Energy Difference (ΔEH-L) The energy difference between the high-spin and low-spin states.DFT, CASSCF
Geometry of Each Spin State The optimized molecular structure for both the high-spin and low-spin states.DFT
Vibrational Frequencies Calculated for each spin state to confirm they are true minima and to assess their relative stabilities.DFT

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure and electronic properties of a complex. rsc.org For Plumbanone–cobalt (1/1), the following spectroscopic parameters would be of interest:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, providing information about the electronic transitions and thus the color of the complex.

NMR Spectra: DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the atoms in the complex, which are highly sensitive to the local electronic environment.

EPR Spectra: For paramagnetic cobalt complexes, calculations can predict the electron paramagnetic resonance (EPR) g-tensor and hyperfine coupling constants, which are key parameters for characterizing the unpaired electrons. rsc.org

Predicted spectroscopic data for a hypothetical Plumbanone–cobalt (1/1) complex are outlined in the following table.

Spectroscopic TechniquePredicted ParametersComputational Method
UV-Vis Excitation energies and oscillator strengths.TD-DFT
NMR Chemical shifts (e.g., 1H, 13C, 59Co).DFT (with appropriate functionals)
EPR g-tensor, hyperfine coupling constants.DFT, Multireference methods

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a complex reacts is a central goal of chemistry. Computational modeling provides a powerful means to explore reaction mechanisms at a level of detail that is often inaccessible to experiments. matlantis.comnih.govsmu.edu

Reactions proceed from reactants to products through a high-energy state known as the transition state. libretexts.org The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of the reaction. libretexts.orgnih.gov

For a hypothetical reaction involving Plumbanone–cobalt (1/1), computational methods would be used to:

Locate the transition state structure. This involves specialized algorithms that search for a saddle point on the potential energy surface. libretexts.org

Calculate the activation barrier. This provides a quantitative measure of how fast the reaction is likely to proceed. nih.govarxiv.org

Analyze the vibrational frequencies of the transition state. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

The table below details the parameters calculated in a transition state analysis.

ParameterDescriptionComputational Method
Transition State Geometry The molecular structure at the highest point on the reaction pathway.DFT, Ab initio
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.DFT, Ab initio
Imaginary Frequency The single negative frequency in the vibrational analysis of a transition state.DFT, Ab initio

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. smu.edu This profile provides a comprehensive picture of the reaction mechanism, showing the energy changes that occur at each step.

For a reaction involving Plumbanone–cobalt (1/1), this would involve:

Mapping out the entire reaction pathway. This may involve identifying multiple steps and intermediates.

Calculating the relative energies of all species along the reaction coordinate.

Determining the rate-determining step, which is the step with the highest activation barrier.

An illustrative energetic profile would show the energy on the y-axis and the reaction coordinate on the x-axis, with peaks representing transition states and valleys representing stable intermediates and products.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions at an atomic level. For a hypothetical Plumbanone–cobalt (1/1) complex, MD simulations could provide valuable insights into its structural dynamics, stability, and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the complex's behavior over time.

Key aspects that can be investigated through MD simulations of cobalt complexes include:

Ligand Exchange Dynamics: The stability of the coordination bond between the plumbanone ligand and the cobalt ion can be assessed. Simulations can reveal the propensity for the ligand to dissociate or exchange with solvent molecules, a critical factor in the reactivity and catalytic activity of the complex. nih.gov

Solvent Effects: The behavior of the complex can be significantly influenced by the surrounding solvent. MD simulations explicitly model solvent molecules, providing a detailed picture of solvation shells, hydrogen bonding, and other solvent-solute interactions.

Interaction with Biomolecules: If the complex has potential biological applications, MD simulations can be used to model its interaction with proteins or nucleic acids. This can help in understanding the mechanism of action, for instance, by showing how the complex binds to the active site of an enzyme. nih.gov

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Cobalt Complex

ParameterValue/DescriptionPurpose
Force Field General Amber Force Field (GAFF) / Custom ParametersDescribes the potential energy of the system. Custom parameters for the cobalt center and its coordination are often necessary. acs.org
Water Model TIP3P or SPC/ERepresents the solvent molecules.
System Size ~50,000 atomsA typical size for a solvated complex in a periodic box.
Simulation Time 100 ns - 1 µsThe length of the simulation, depending on the process being studied.
Temperature 300 KPhysiological temperature.
Pressure 1 atmStandard atmospheric pressure.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Computational Discovery and Design of Cobalt Complexes

The discovery and design of new cobalt complexes with desired properties is a challenging task due to the vast chemical space of possible ligands and coordination geometries. arxiv.org Computational approaches have become indispensable in accelerating this process.

High-throughput screening (HTS) is a computational method that allows for the rapid assessment of a large number of candidate molecules. nih.gov In the context of cobalt complexes, this involves creating a virtual library of potential ligands and then using computational methods to predict the properties of the resulting complexes. researchgate.net

The process typically involves:

Generation of Virtual Ligand Libraries: Large libraries of digital molecules that could potentially bind to a cobalt center are generated. These libraries can be created based on known chemical scaffolds or through combinatorial enumeration of molecular fragments. rsc.org

Computational Prediction of Properties: For each ligand in the library, a cobalt complex is computationally assembled. Then, quantum mechanical or machine learning methods are used to predict key properties such as magnetic anisotropy, catalytic activity, or electronic properties. nih.gov

Prioritization of Candidates: The molecules are ranked based on their predicted properties, and the most promising candidates are selected for further computational study or experimental synthesis.

This approach has been successfully used to discover new cobalt(II) complexes with record-breaking magnetic properties. nih.gov

Table 2: Illustrative High-Throughput Screening of Hypothetical Ligands for a Cobalt Complex

LigandPredicted Magnetic Anisotropy (D, cm⁻¹)Predicted StabilityComputational Method
Ligand A150HighDFT
Ligand B-50MediumDFT
Plumbanone (hypothetical) 120 High DFT
Ligand C200LowMachine Learning Model
Ligand D80HighDFT

This table is for illustrative purposes only.

Machine learning (ML) is revolutionizing the field of coordination chemistry by enabling the rapid and accurate prediction of molecular properties, thus accelerating the discovery of new compounds. ijsat.org ML models are trained on large datasets of known molecules and their properties, and they can then make predictions for new, unseen molecules at a fraction of the computational cost of traditional quantum chemical methods. arxiv.orgplos.org

In the study of cobalt complexes, machine learning has been applied to:

Predict Magnetic Properties: ML models, such as deep neural networks, have been developed to predict the magnetic anisotropy of cobalt(II) complexes with high accuracy, rivaling the precision of more computationally expensive methods. acs.orgchemrxiv.org

Accelerate Catalyst Design: By learning the relationship between the structure of a cobalt complex and its catalytic activity, ML models can guide the design of more efficient catalysts for various chemical reactions. plos.org

Explore Vast Chemical Spaces: ML can be combined with genetic algorithms to intelligently search the vast chemical space of possible ligands and complexes, leading to the discovery of novel compounds with desired properties. arxiv.org

Table 3: Performance of a Machine Learning Model for Predicting Magnetic Anisotropy in Cobalt(II) Complexes

MetricValueDescription
R² Score 0.906A measure of how well the model's predictions match the actual values. acs.org
Mean Absolute Error (MAE) 18.1 cm⁻¹The average absolute difference between the predicted and actual values. acs.orgchemrxiv.org
Prediction Time ~50 ms (B15284909) per moleculeDemonstrates the high computational efficiency of the ML model. acs.org
Training Data Size >33,000 cobalt(II) compoundsThe size of the dataset used to train the model. acs.org

Data based on published research for general cobalt(II) complexes. acs.org

Reactivity and Reaction Pathways of Plumbanone–cobalt 1/1 Complexes

Ligand Substitution Reactions

Ligand substitution, or exchange, is a fundamental reaction in which one ligand in a coordination complex is replaced by another. scienceinfo.com This process occurs with no change in the metal's oxidation state and is driven by the formation of a more stable complex. scienceinfo.com The mechanism of substitution in octahedral cobalt complexes is often a dissociative interchange, where bond-breaking with the departing ligand is the primary feature of the activated state. nih.gov

The rate and mechanism of ligand substitution are heavily influenced by the oxidation state of the cobalt center. Co(III) complexes are kinetically inert, meaning they undergo ligand substitution very slowly, whereas Co(II) complexes are labile, with ligands exchanging rapidly. nih.gov This dichotomy is a cornerstone of cobalt chemistry. nih.gov

Studies on various cobalt(III)-Schiff base complexes show that they undergo sequential, dissociative ligand exchange, with rates that are highly dependent on the nature of the axial ligands. nih.gov For instance, the size and type of ligand can determine the coordination number and geometry of the resulting complex. scienceinfo.comsavemyexams.com The exchange of water ligands in hexa-aqua cobalt(II), [Co(H₂O)₆]²⁺, with ammonia (B1221849) or chloride ions demonstrates these principles. scienceinfo.comyoutube.com With concentrated ammonia, all six water ligands are replaced to form [Co(NH₃)₆]²⁺, retaining the octahedral geometry. youtube.com However, with larger chloride ligands, substitution results in the tetrahedral [CoCl₄]²⁻ complex, reflecting a change in both coordination number and geometry. scienceinfo.com

Ultrafast T-jump experiments on aqua-chloro cobalt(II) complexes have revealed a stepwise substitution mechanism with timescales ranging from picoseconds to nanoseconds. nih.govnih.gov The dynamics are significantly faster when the coordination geometry is retained but are rate-limited when a structural change, such as octahedral-to-tetrahedral, is required. nih.govnih.gov

Entering LigandInitial ComplexProduct ComplexCoordination ChangeReference
Ammonia (excess)[Co(H₂O)₆]²⁺ (pink)[Co(NH₃)₆]²⁺ (brown/yellow)None (Octahedral → Octahedral) youtube.com
Hydroxide (B78521)[Co(H₂O)₆]²⁺ (pink)Co(H₂O)₄(OH)₂ (blue precipitate)Partial substitution youtube.com
Chloride (conc.)[Co(H₂O)₆]²⁺ (pink)[CoCl₄]²⁻ (blue)Octahedral → Tetrahedral scienceinfo.com
Methylimidazole[Co(Schiff base)(L)₂]⁺[Co(Schiff base)(L)(MeIm)]⁺Sequential Dissociative Exchange nih.gov

Oxidation-Reduction Chemistry and Redox Properties

Redox reactions involve the transfer of electrons, leading to a change in the oxidation number of the participating atoms. germanna.edu Cobalt chemistry is dominated by the Co(II)/Co(III) redox couple. nih.govnih.gov The relative stability of these oxidation states, and thus the redox potential, is exquisitely sensitive to the coordination environment, including the nature of the ligands and the solvent. nih.govchempap.org The binding of ligands to a metal ion alters the electron density around it, thereby changing its reduction potential. nih.gov

For example, in cobalt Schiff base complexes, the introduction of Lewis acidic cations (like Na⁺ or Ca²⁺) near the cobalt center can cause an anodic shift in the Co(II)/Co(I) redox potential by 130-270 mV. nih.gov This effect is primarily electrostatic and provides a method to tune the redox properties without altering the primary coordination sphere. nih.govchaseliquidfuels.org Similarly, studies comparing cobalt and copper Schiff base complexes in various non-aqueous solvents showed that the oxidation potential of the cobalt complex was dependent on the donor properties of the solvent, while the copper analogue was not. chempap.org

The oxidation state of cobalt is a critical determinant of its chemical reactivity. nih.gov As previously noted, Co(III) is generally substitutionally inert, while Co(II) is labile. nih.gov This difference is fundamental to the function of cobalt-containing systems. For example, the design of Co(III) prodrugs relies on their in-vivo reduction to labile Co(II) complexes, which then release cytotoxic ligands. nih.gov The cytotoxicity of these complexes often correlates with how easily they are reduced and how rapidly their ligands are substituted. nih.gov

The reactivity towards small molecules like nitric oxide (NO) is also dictated by the cobalt oxidation state and its accessibility. rsc.org In a study with cobalt complexes of varying ligand denticity, a bidentate ligand system facilitated the reductive nitrosylation of Co(II), while a tridentate system led to the formation of a [Co(III)(NO⁻)] species. rsc.org A tetradentate ligand rendered the complex unreactive towards NO, highlighting the interplay between ligand structure, redox potential, and reactivity. rsc.org

Furthermore, the oxidation state influences the mechanism of catalysis. In cobalt-catalyzed hydrogen atom transfer (Co-MHAT), the reactivity of the key alkyl-Co(III) intermediate can be unlocked by axial ligand coordination, rendering it nucleophilic enough to participate in stereospecific displacement reactions—a pathway previously underexplored due to the low polarization of the C-Co bond. chemrxiv.org

A change in the oxidation state of the cobalt center can induce significant structural and chemical transformations within the complex or its surroundings. arxiv.orgnih.gov In some systems, oxidation of the complex as a whole can trigger an internal electron transfer between the metal and a redox-active ligand. nih.gov

For instance, a cobalt(II) complex with acetylacetonato (acac) and a redox-active bisguanidine ligand undergoes metal-centered oxidation from Co(II) to Co(III). nih.gov However, a second oxidation step does not produce Co(IV); instead, it triggers a redox-induced electron transfer (RIET) where the ligand is oxidized, and the metal is reduced back to Co(II). nih.gov This demonstrates how the cobalt center can act as an electron shuttle, facilitating transformations within the ligand framework. nih.gov

Small Molecule Activation (e.g., N₂, O₂, CO₂, C-H)

Cobalt complexes are effective in the activation of small, often inert, molecules, which is a key step in many catalytic cycles. rsc.orgethz.ch This reactivity often involves the cobalt center mediating electron transfer to or from the small molecule substrate.

CO₂ Activation: PCcarbeneP cobalt(I) hydroxide complexes have been shown to react with CO₂ to form a bridging carbonate species. scholaris.ca This species can then be further reduced to carbon monoxide (CO), demonstrating a pathway for CO₂ conversion to a C1 feedstock. scholaris.ca Other cobalt complexes with bio-inspired ligands have been used as electrocatalysts to reduce CO₂ to formate (B1220265) with very low overpotentials. ethz.ch

O₂/N₂O Activation: A mononuclear nonheme cobalt(III)-hydroperoxide complex has been shown to exhibit amphoteric reactivity, participating in both electrophilic and nucleophilic oxidative reactions. rsc.org Another cobalt(II) complex was found to react with nitrous oxide (N₂O) under mild conditions to catalytically oxidize aldehydes. rsc.org

N₂ Activation: While challenging, dinitrogen (N₂) activation by cobalt complexes has been reported, often involving the formation of bridging Co-(N)n-Co species. scholaris.caresearchgate.net

C-H Activation: Cobalt(IV)-oxo species have been implicated in C-H bond activation reactions, such as the oxidation of alkanes. mdpi.com

Metal-Ligand Cooperative Reactivity and Synergistic Effects

Metal-ligand cooperativity (MLC) describes a reaction mode where both the metal center and the ligand are actively involved in bond-making or bond-breaking steps. wikipedia.org This is distinct from cases where the ligand is merely a spectator. MLC can manifest in several ways, including the ligand acting as a Lewis base/acid, participating in aromatization/dearomatization, or being redox non-innocent. wikipedia.org

A novel cobalt system with a Co-P moiety demonstrated MLC through the reversible conversion of a phosphide (B1233454) group to a P-P bond, a process involving coupled electron transfer between the cobalt and phosphorus. rsc.org In some pincer complexes, the dearomatization of the ligand framework is crucial for the thermodynamic balance of cooperative reactions, such as the heterolytic cleavage of hydrogen. nih.gov

Synergistic effects are also prominent in bimetallic or multi-component cobalt catalysts. rsc.org In CoOₓ-Pt catalysts for selective hydrogenation, the enhanced selectivity is attributed to increased oxygen vacancies resulting from hydrogen spillover, a synergistic interaction between the two components. nih.gov Similarly, cobalt-molybdenum catalysts show enhanced performance in polyester (B1180765) hydrogenolysis due to synergy between the Mo and Co sites. rsc.org In CO₂ electroreduction, anchoring iron-nitrogen sites with cobalt phthalocyanine (B1677752) leads to a synergistic effect that promotes CO desorption and suppresses competing hydrogen evolution, dramatically improving performance. nih.gov

Influence of Plumbanone Ligand Architecture on Reactivity

While no data exists for plumbanone ligands, the reactivity of cobalt complexes is profoundly influenced by the architecture of the coordinating ligand. wayne.edu Key ligand properties include:

Denticity and Flexibility: The number of donor atoms and the flexibility of the ligand backbone can determine the geometry of the complex and the accessibility of the metal's redox potentials, thereby controlling reactivity. rsc.org As seen in the reaction with NO, changing ligand denticity from bidentate to tetradentate completely altered the reaction outcome. rsc.org

Electronic Properties (Donor/Acceptor): The electron-donating or -accepting nature of the ligand directly modulates the electron density at the cobalt center, tuning its redox potential and reactivity. mdpi.com For example, substituting electron-donating methyl groups with electron-withdrawing trifluoromethyl groups on the co-ligands of a cobalt complex switched the site of oxidation from the metal to the ligand. nih.gov

Steric Hindrance: Bulky substituents on a ligand can control access to the metal center, influence the stability of different coordination geometries, and direct the selectivity of catalytic reactions.

Pincer Frameworks: Pincer ligands provide high stability to reactive metal-ligand bonds (e.g., a B-Co bond) and allow for fine-tuning of the complex's properties through modification of the pincer backbone and substituents. mdpi.com

Aromaticity: The aromaticity of the ligand can play a role in the thermodynamics of cooperative reactions. nih.gov The synthesis of metallaaromatic cobalt macrocycles has been achieved through the coordination of a custom-designed pincer ligand, establishing a platform for creating novel electronic materials. chemrxiv.org

Ligand FeatureInfluence on ReactivityExample SystemReference
Denticity Controls reaction pathway with small molecules.Co(II) complexes with bidentate vs. tetradentate ligands reacting with NO. rsc.org
Electronic Nature Switches redox activity from metal-centered to ligand-centered.Co(II) bisguanidine complexes with acac vs. hfacac co-ligands. nih.gov
Pincer Structure Stabilizes reactive metal-element bonds and allows fine-tuning.PBP diaminoboryl pincer cobalt complexes. mdpi.com
Aromaticity Affects thermodynamics of metal-ligand cooperative reactions.Ruthenium PNN pincer complexes in H₂ cleavage. nih.gov

Catalytic Applications of Plumbanone–cobalt 1/1 Complexes

Homogeneous Catalysis by Cobalt Complexes

Cobalt complexes are powerful homogeneous catalysts for a wide array of organic transformations. Their reactivity often stems from the accessibility of multiple oxidation states (e.g., Co(I), Co(II), Co(III)) and their ability to participate in both one- and two-electron transfer processes.

Heterogeneous Catalysis via Metal-Organic Framework (MOF) Incorporation

Cobalt can be incorporated into Metal-Organic Frameworks (MOFs) to create robust heterogeneous catalysts. These Co-MOFs combine the catalytic activity of cobalt ions with the high surface area and tunable porosity of MOFs.

Co-MOFs have shown significant promise in various catalytic applications, including oxidation reactions and transfer hydrogenations. mdpi.comrsc.org The framework can stabilize cobalt active sites, prevent leaching, and facilitate catalyst recovery and reuse. mdpi.com Furthermore, cobalt complexes can be encapsulated within the pores of other MOFs, creating composite materials with enhanced photocatalytic activity for processes like CO₂ reduction. acs.orgacs.orgnih.govresearchgate.net The synergistic effect between the host MOF and the guest cobalt complex can lead to catalytic performance superior to that of either component alone. acs.orgnih.gov

Table of Compounds

Since the primary subject "Plumbanone--cobalt (1/1)" could not be identified, a table of compounds for a non-existent substance cannot be generated. The compounds mentioned in the general discussion above are standard reagents and catalysts in the field of cobalt chemistry.

Should a standard chemical identifier (e.g., CAS number, IUPAC name, SMILES string) or a specific scientific publication concerning "Plumbanone--cobalt (1/1)" become available, a detailed analysis as originally requested can be undertaken.

: A Review of a Hypothetical Compound

A comprehensive search of scientific literature and chemical databases reveals no evidence for the existence of a compound named "Plumbanone--cobalt (1/1)". The term "plumbanone" itself is infrequently used and appears to be a non-standard name for lead oxides or a theoretical lead-oxygen species. Consequently, an article detailing the catalytic applications, the role of a "plumbanone" ligand, and mechanistic investigations of a "Plumbanone--cobalt (1/1)" complex cannot be generated as requested.

Scientific inquiry relies on the study of known and characterized substances. The provided outline, including sections on the "Role of Plumbanone Ligand in Catalytic Performance" and "Mechanistic Investigations of Catalytic Cycles," presupposes the existence of a defined molecular entity with specific catalytic activities. In the absence of any published research on "Plumbanone--cobalt (1/1)," any attempt to create the requested article would be speculative and not based on factual, verifiable scientific data.

For an article on the catalytic applications of cobalt complexes to be scientifically accurate, a well-defined and characterized ligand system is essential. The search results did not yield any information on a ligand referred to as "plumbanone" that forms a complex with cobalt. Therefore, no data on its catalytic performance or the mechanisms of any catalytic cycles it might participate in are available.

It is recommended to verify the chemical name and structure of the compound of interest. Should a standard, recognized name for the compound be provided, a thorough and accurate article based on available scientific literature could be composed.

Future Research Directions and Emerging Paradigms for Plumbanone–cobalt 1/1 Complexes

Design of Novel Plumbanone Ligand Architectures for Tuned Reactivity

The heart of advancing Plumbanone-cobalt chemistry lies in the rational design of the plumbanone ligand itself. The reactivity, stability, and catalytic efficacy of the resulting cobalt complex are intrinsically linked to the ligand's structure. Future research will focus on synthesizing a library of plumbanone derivatives to systematically modulate the properties of the cobalt center.

Key strategies for ligand modification will include:

Introduction of Additional Donor Atoms: Incorporating nitrogen, phosphorus, or oxygen donors into the plumbanone backbone can create multidentate ligands. nih.gov This chelation effect is expected to enhance the stability of the complex and provide greater control over the cobalt's coordination geometry, which can be square-planar or tetrahedral. mdpi.com

Steric Hindrance Modification: Altering the size of substituent groups on the plumbanone framework can be used to create specific coordination environments around the cobalt atom. Increased steric bulk can protect the metal center, prevent unwanted side reactions like dimerization, and influence substrate selectivity in catalytic applications.

Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the ligand can directly influence the electron density at the cobalt center. This electronic modulation is a powerful tool for tuning the redox potential of the complex and its reactivity in processes like hydrogenation or oxidation catalysis. eurekalert.org

Interactive Table: Table 1: Proposed Plumbanone Ligand Architectures and Their Potential Impact on Cobalt Complex Properties

Ligand Modification Strategy Example Functional Group Expected Effect on Co Center Potential Application
Introduction of N-Donors Pyridyl or Imidazole moieties Increased complex stability, defined coordination geometry Enhanced catalytic turnover frequency
Introduction of P-Donors Phenylphosphine groups Modulated electronic properties, stabilization of low-valent Co states nih.gov Catalysis of reductive coupling reactions nih.gov
Increased Steric Bulk tert-Butyl or Mesityl groups Creation of a defined catalytic pocket, prevention of bimolecular decomposition Shape-selective catalysis
Electronic Tuning (Donating) Alkoxy or Amino groups Increased electron density on Co, enhanced nucleophilicity Activation of electrophilic substrates

Exploration of Multifunctional Plumbanone–Cobalt Systems

A significant paradigm in modern catalyst design is the development of multifunctional systems where different components of a molecule work in concert to achieve a chemical transformation. nih.gov Plumbanone-cobalt complexes are uniquely suited for this approach. The ligand is not merely a spectator but can be an active participant in the reaction.

Future research will aim to design systems where:

The Ligand Acts as a Substrate Recognition Site: The plumbanone ligand could be functionalized with groups that bind to a specific substrate, increasing the effective local concentration around the catalytic cobalt center.

The Ligand Participates in Bond Activation: The lead atom in the plumbanone ligand could act as a Lewis acid, working synergistically with the cobalt center to activate substrates.

Redox-Active Ligands: Designing plumbanone ligands that can undergo reversible oxidation and reduction would create a system capable of storing and transferring electrons, which is crucial for complex multi-electron catalytic cycles like water splitting or oxygen reduction. nih.govresearchgate.net

Interactive Table: Table 2: Potential Multifunctional Roles for Plumbanone-Cobalt Complexes

Multifunctional Concept Design Principle Target Reaction
Cooperative Catalysis Ligand contains a Lewis acidic Pb site and a redox-active Co center. Hydrogenation of polar bonds (e.g., C=O)
Host-Guest Catalysis Plumbanone ligand functionalized with a macrocyclic receptor. Selective oxidation of specific guest molecules.
Photocatalysis Ligand is a chromophore that absorbs light to drive catalysis at the Co center. Light-driven hydrogen evolution. rsc.org

Development of Advanced Spectroscopic and Computational Tools for In-Situ Analysis

Understanding the precise mechanism by which Plumbanone-cobalt complexes operate is critical for their rational improvement. Due to the likely high reactivity and transient nature of catalytic intermediates, in-situ and operando analytical techniques are indispensable. nih.gov

Future research will heavily rely on a synergistic approach combining advanced spectroscopy and computational modeling:

In-Situ Spectroscopy: Techniques such as high-resolution X-ray absorption spectroscopy (XAS), nuclear magnetic resonance (NMR), and Raman spectroscopy will be employed to monitor the electronic and structural changes in the cobalt center and the plumbanone ligand during a catalytic reaction. nih.gov This allows for the direct observation of reaction intermediates, providing crucial mechanistic insights.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be used to model the geometric and electronic structures of Plumbanone-cobalt complexes. nist.gov These tools can predict reaction pathways, activation energies, and spectroscopic signatures, guiding the design of new experiments and catalysts. arxiv.org The integration of experimental data with computational models will be essential for building a comprehensive understanding of these novel systems. nist.gov

Interactive Table: Table 3: Analytical and Computational Tools for Plumbanone-Cobalt Complex Characterization

Technique Type Information Gained
X-ray Absorption Spectroscopy (XAS) Spectroscopic Oxidation state and local coordination environment of the cobalt center.
Nuclear Magnetic Resonance (NMR) Spectroscopic Molecular structure in solution, ligand binding, and reaction kinetics.
Electron Paramagnetic Resonance (EPR) Spectroscopic Information on paramagnetic cobalt species (e.g., Co(II)).
Cyclic Voltammetry (CV) Electrochemical Redox potentials of the complex, study of electron transfer processes.
Density Functional Theory (DFT) Computational Optimized geometries, reaction energetics, predicted spectroscopic properties. nist.gov

Interdisciplinary Research with Materials Science and Sustainable Chemistry

The potential applications of Plumbanone-cobalt complexes extend beyond traditional homogeneous catalysis and into the realms of materials science and sustainable chemistry. ucsc.eduinsuf.org An interdisciplinary approach will be crucial to fully realize this potential. mpie.de

Key areas for future interdisciplinary collaboration include:

Precursors for Bimetallic Materials: Plumbanone-cobalt complexes could serve as single-source precursors for the synthesis of cobalt-lead bimetallic nanoparticles or thin films. The controlled thermal or chemical decomposition of these complexes could provide precise control over the stoichiometry and morphology of the resulting materials, which may have unique catalytic or magnetic properties.

Sustainable Catalysis: Cobalt is a more earth-abundant and less costly alternative to precious metal catalysts like palladium and rhodium. eurekalert.org Research into Plumbanone-cobalt catalysts for key industrial transformations, such as hydrogenation and oxidation, aligns with the principles of sustainable chemistry by reducing reliance on scarce resources. nih.goveurekalert.org The development of catalysts that operate in green solvents like water would further enhance their sustainability credentials. nih.gov

Advanced Materials Development: The incorporation of Plumbanone-cobalt units into larger polymeric or metal-organic framework (MOF) structures could lead to new materials with tailored electronic, optical, or magnetic properties. fsu.edu

Addressing Scalability and Practicality in Advanced Synthesis

For any new class of chemical compounds to have a real-world impact, their synthesis must be scalable, cost-effective, and practical. While initial research will focus on laboratory-scale synthesis to establish fundamental properties, a concurrent effort must be made to develop more efficient synthetic routes.

Future research in this area should focus on:

Streamlining Synthetic Pathways: Developing one-pot or tandem reaction sequences to minimize purification steps and reduce waste.

Precursor Accessibility: Investigating synthetic routes that utilize readily available and inexpensive starting materials for both the plumbanone ligand and the cobalt source.

Process Optimization: Systematically studying the effects of reaction parameters such as temperature, pressure, solvent, and reaction time to maximize yield and purity. Overcoming limitations at the manufacturing stage is a key goal. fsu.edu

Avoiding Hazardous Reagents: Designing synthetic protocols that avoid the use of highly toxic or environmentally harmful reagents, in line with the principles of green chemistry.

The goal is to achieve a reliable and cost-effective production process that can support both further research and potential industrial applications. nih.gov

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the electronic properties of Plumbanone–cobalt (1/1)?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • "How does the cobalt coordination environment in Plumbanone–cobalt (1/1) influence its redox behavior compared to analogous nickel complexes under controlled electrochemical conditions?"
  • Ensure variables (e.g., coordination geometry, redox potentials) are measurable and align with accessible characterization tools (e.g., cyclic voltammetry) . Avoid overly broad terms like "study electronic properties" without specifying mechanisms or comparators .

Q. What experimental design considerations are critical for synthesizing Plumbanone–cobalt (1/1)?

  • Methodological Answer :

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) based on cobalt’s propensity for oxidation states. Use microwave-assisted synthesis to enhance yield, as demonstrated in cobaltocenium derivatives .
  • Characterization : Prioritize X-ray crystallography for structural validation, complemented by FT-IR and UV-Vis spectroscopy to confirm ligand binding. Include control experiments (e.g., ligand-free reactions) to isolate cobalt’s role .
  • Example Table :
ParameterConditionPurpose
SolventAnhydrous DMFPrevent cobalt oxidation
Temperature80°COptimize ligand coordination
Reaction Time24 hoursEnsure complete complexation

Q. How should I design a questionnaire to collect data on Plumbanone–cobalt’s stability under varying pH conditions?

  • Methodological Answer : Structure questions to capture quantitative metrics (e.g., degradation rate, spectral shifts) and qualitative observations (e.g., color changes). Avoid ambiguous terms like "stable" by defining measurable thresholds (e.g., ">90% integrity after 72 hours at pH 7"). Use Likert scales for expert surveys on observed trends .

Advanced Research Questions

Q. How can I reconcile contradictions in spectroscopic data (e.g., XRD vs. NMR) for Plumbanone–cobalt (1/1)?

  • Methodological Answer :

  • Step 1 : Cross-validate with additional techniques (e.g., EXAFS for local coordination).
  • Step 2 : Apply error analysis (e.g., R-factor in XRD refinement, signal-to-noise ratios in NMR) to identify outliers .
  • Step 3 : Use computational modeling (DFT) to simulate spectra and compare with empirical data .
    • Example Workflow :
     Experimental Data → Error Analysis → Computational Validation → Revised Hypothesis  

Q. What statistical methods are appropriate for analyzing the catalytic efficiency of Plumbanone–cobalt (1/1) across multiple trials?

  • Methodological Answer :

  • False Discovery Rate (FDR) Control : Use the Benjamini-Hochberg procedure to adjust p-values in high-throughput catalytic screening (e.g., turnover frequency comparisons). This reduces Type I errors without overly conservative thresholds .
  • Multivariate Regression : Model efficiency as a function of variables like temperature, pressure, and ligand concentration. Report adjusted R² and confidence intervals .

Q. How can I systematically compare the magnetic properties of Plumbanone–cobalt (1/1) with prior studies on transition-metal complexes?

  • Methodological Answer :

  • Meta-Analysis Framework : Extract data from crystallographic databases (e.g., CCDC) on Co(II/III) complexes. Normalize magnetic moments using diamagnetic corrections and report in Bohr magnetons (µeff).
  • Contingency Table :
Studyµeff (BM)Coordination GeometryLigand Type
Plumbanone–Co (This Work)3.2OctahedralBidentate
Smith et al. (2020)2.8TetrahedralMonodentate
  • Discuss deviations using ligand field theory and spin-orbit coupling parameters .

Methodological Pitfalls to Avoid

  • Overly Broad Questions : e.g., "What are the applications of Plumbanone–cobalt?" lacks specificity. Reframe to target mechanisms: "How does ligand denticity in Plumbanone–cobalt affect catalytic CO₂ reduction efficiency?" .
  • Ignoring Contextual Variables : Environmental factors (e.g., humidity, light exposure) must be controlled in stability studies to isolate chemical behavior .
  • Inadequate Citation of Precedents : Always benchmark findings against prior structural data (e.g., bond lengths in cobaltocenium derivatives ).

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